molecular formula C24H20ClN3O2 B2815365 N-[(2-chlorophenyl)methyl]-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide CAS No. 900012-73-9

N-[(2-chlorophenyl)methyl]-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide

Cat. No.: B2815365
CAS No.: 900012-73-9
M. Wt: 417.89
InChI Key: NGANQJHWQBNDOY-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide is a synthetic compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is characterized by its unique chemical structure, which includes a chlorobenzyl group and a benzodiazepine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide typically involves the following steps:

    Formation of the Benzodiazepine Core: The initial step involves the cyclization of an appropriate precursor to form the benzodiazepine core. This is usually achieved through a condensation reaction between an o-phenylenediamine derivative and a suitable carbonyl compound.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction. This step involves the reaction of the benzodiazepine core with 2-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Acetylation: The final step involves the acetylation of the intermediate product to form the desired compound. This is typically achieved using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazepine core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the benzodiazepine core.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a model compound for studying benzodiazepine chemistry and reactivity.

    Biology: Investigated for its potential effects on neurotransmitter systems and receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new psychoactive drugs and as a reference standard in analytical chemistry.

Mechanism of Action

The compound exerts its effects primarily through interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of chloride ion channels.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.

    Lorazepam: Known for its potent anxiolytic effects.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

N-[(2-chlorophenyl)methyl]-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide is unique due to its specific chemical structure, which imparts distinct pharmacological properties. The presence of the chlorobenzyl group and the specific arrangement of functional groups contribute to its unique binding affinity and efficacy at the GABA receptor.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(2-oxo-4-phenyl-3H-1,5-benzodiazepin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O2/c25-19-11-5-4-10-18(19)15-26-23(29)16-28-22-13-7-6-12-20(22)27-21(14-24(28)30)17-8-2-1-3-9-17/h1-13H,14-16H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGANQJHWQBNDOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=CC=CC=C2N(C1=O)CC(=O)NCC3=CC=CC=C3Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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